1-Methylnicotinamide-d4iodide

Description

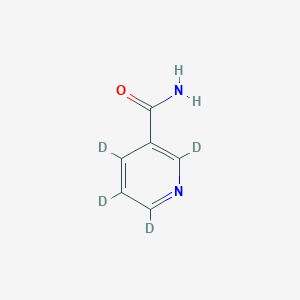

Nicotinamide-2,4,5,6-d4 is a deuterated vitamin B3 wherein C-2, C-4, C-5, and C-6 pyridine protons are replaced by deuterium.>

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPAKSUCGFBDDF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574036 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-88-7 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylnicotinamide-d4 iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide-d4 iodide (MNA-d4 iodide) is the deuterated analogue of 1-methylnicotinamide (B1211872) (MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3). This isotopically labeled compound serves as a critical internal standard for the accurate quantification of MNA in biological matrices using mass spectrometry-based techniques. Such precise measurements are vital for understanding the pharmacokinetics of nicotinamide and the physiological and pathological roles of its metabolites. This guide provides a comprehensive overview of MNA-d4 iodide, including its chemical properties, a plausible synthesis route, and its application in bioanalytical methods. Furthermore, it delves into the biological significance of its non-deuterated counterpart, MNA, detailing its involvement in key signaling pathways and providing established experimental protocols to investigate its biological activities.

Introduction to 1-Methylnicotinamide-d4 iodide

1-Methylnicotinamide-d4 iodide is a stable, isotopically labeled version of 1-methylnicotinamide, where four hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to MNA but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous, non-labeled MNA in mass spectrometry, making it an ideal internal standard for quantitative analysis in complex biological samples.[1] The use of such internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

The non-deuterated form, 1-methylnicotinamide (MNA), is an endogenous metabolite formed from nicotinamide through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[2][3] For a long time, MNA was considered an inactive metabolite. However, recent research has unveiled its significant biological activities, including anti-thrombotic, anti-inflammatory, and vasoprotective effects.[4] These discoveries have spurred interest in the quantitative analysis of MNA in various physiological and pathological states.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methylnicotinamide-d4 iodide is presented in Table 1.

| Property | Value |

| Chemical Formula | C7H5D4IN2O |

| Molecular Weight | 268.11 g/mol |

| Appearance | Light yellow solid |

| SMILES | [2H]C1=C(C(N)=O)C([2H])=--INVALID-LINK--C([2H])=C1[2H].[I-] |

| InChI | InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |

| CAS Number | Not available for d4 variant, 6456-44-6 (unlabeled) |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

Synthesis of 1-Methylnicotinamide-d4 iodide

Step 1: Synthesis of Deuterated Methyl Iodide (Iodomethane-d3)

Deuterated methyl iodide (CD3I) can be synthesized by the reaction of deuterated methanol (B129727) (CD3OD) with iodine and red phosphorus.[5]

-

Materials: Deuterated methanol (CD3OD), red phosphorus, iodine, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus and diethyl ether.

-

Slowly add a solution of iodine in diethyl ether to the flask with stirring.

-

After the iodine addition is complete, slowly add deuterated methanol from the dropping funnel.

-

The mixture is then gently refluxed. The volatile deuterated methyl iodide is distilled off and collected.

-

The collected product is washed with a sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by washing with water and drying over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The final product can be purified by distillation.

-

Step 2: Methylation of Nicotinamide with Deuterated Methyl Iodide

Nicotinamide can be N-methylated using the synthesized deuterated methyl iodide.[2]

-

Materials: Nicotinamide, deuterated methyl iodide (CD3I), suitable solvent (e.g., acetone (B3395972) or dimethylformamide).

-

Procedure:

-

Dissolve nicotinamide in the chosen solvent in a reaction vessel.

-

Add a stoichiometric excess of deuterated methyl iodide to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid, 1-Methylnicotinamide-d3 iodide, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). To obtain the d4 variant, deuterated nicotinamide would be required as the starting material.

-

Quantification of Nicotinamide and 1-Methylnicotinamide using LC-MS/MS with 1-Methylnicotinamide-d4 iodide as an Internal Standard

This protocol provides a general framework for the simultaneous determination of nicotinamide and MNA in human serum.[6][7]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum sample in a microcentrifuge tube, add a known concentration of 1-Methylnicotinamide-d4 iodide as the internal standard.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Nicotinamide: e.g., m/z 123.1 → 80.1

-

1-Methylnicotinamide: e.g., m/z 137.1 → 94.1

-

1-Methylnicotinamide-d4: e.g., m/z 141.1 → 98.1

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

The concentration of nicotinamide and MNA in the samples is determined from the calibration curve.

-

In Vivo Anti-Thrombotic Activity of 1-Methylnicotinamide

This protocol describes the assessment of the anti-thrombotic activity of MNA in a rat model of extracorporeal thrombus formation.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Anesthetize the rats.

-

Cannulate the right carotid artery and the left jugular vein to create an extracorporeal circulation loop.

-

A cotton thread is placed inside a polyethylene (B3416737) tube within the loop to induce thrombus formation.

-

Administer 1-Methylnicotinamide (or vehicle control) intravenously.

-

After a set period (e.g., 30 minutes), the cotton thread with the thrombus is removed and weighed.

-

The anti-thrombotic effect is expressed as the percentage inhibition of thrombus weight compared to the control group.

-

Measurement of Nitric Oxide Production in HUVECs

Nitric oxide (NO) production by Human Umbilical Vein Endothelial Cells (HUVECs) can be assessed using the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.[8][9]

-

Cell Culture: Culture HUVECs to confluence in 96-well plates.

-

Treatment:

-

Wash the cells with a serum-free medium.

-

Treat the cells with different concentrations of 1-Methylnicotinamide or control for a specified time (e.g., 24 hours).

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Alternatively, real-time intracellular NO production can be measured using fluorescent probes like DAF-FM diacetate.[10][11]

-

Procedure:

-

Load HUVECs with 5 µM DAF-FM diacetate for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with 1-Methylnicotinamide.

-

Monitor the increase in fluorescence intensity over time using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm).

-

Signaling Pathways

Nicotinamide N-Methyltransferase (NNMT) Pathway

NNMT is a key enzyme in the metabolism of nicotinamide. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide and S-adenosylhomocysteine (SAH).[3] This pathway is not only involved in nicotinamide clearance but also plays a role in regulating cellular methylation potential and NAD+ biosynthesis. Dysregulation of NNMT has been implicated in various diseases, including cancer and metabolic disorders.[3]

Caption: The Nicotinamide N-Methyltransferase (NNMT) metabolic pathway.

Prostacyclin Signaling Pathway in Thrombosis

1-Methylnicotinamide has been shown to exert its anti-thrombotic effects by stimulating the production of prostacyclin (PGI2). PGI2 is a potent inhibitor of platelet aggregation. It is synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes and prostacyclin synthase. PGI2 then binds to its receptor on platelets, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits platelet activation and aggregation.[12]

Caption: The anti-thrombotic action of 1-Methylnicotinamide via the prostacyclin pathway.

Conclusion

1-Methylnicotinamide-d4 iodide is an indispensable tool for researchers in the fields of pharmacology, metabolomics, and clinical chemistry. Its use as an internal standard enables the reliable quantification of endogenous 1-methylnicotinamide, a metabolite with emerging biological importance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate the roles of nicotinamide metabolism in health and disease. Future research will likely continue to uncover the therapeutic potential of modulating MNA levels, making the accurate measurement of this metabolite, facilitated by tools like MNA-d4 iodide, increasingly critical.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. exsyncorp.com [exsyncorp.com]

- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Development of High-Throughput Method for Measurement of Vascular Nitric Oxide Generation in Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

Synthesis of 1-Methylnicotinamide-d4 Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Methylnicotinamide-d4 iodide, a deuterated analog of a key metabolite of nicotinamide (B372718) (Vitamin B3). This isotopically labeled compound is of significant interest to the scientific community, particularly for its application as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

1-Methylnicotinamide (1-MNA) is the primary metabolite of nicotinamide, formed through the enzymatic action of nicotinamide N-methyltransferase (NNMT). Its deuterated isotopologue, 1-Methylnicotinamide-d4 iodide, serves as an invaluable tool in drug development and metabolic research. The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass shift, facilitating its use as an internal standard for mass spectrometry-based quantification of endogenous 1-MNA.[1] This guide details the chemical synthesis, presents relevant quantitative data, and outlines the experimental protocol.

Synthesis Pathway

The synthesis of 1-Methylnicotinamide-d4 iodide is achieved through the N-methylation of commercially available nicotinamide-d4. This reaction is a straightforward nucleophilic substitution where the nitrogen atom of the pyridine ring in nicotinamide-d4 attacks the methyl group of methyl iodide.

Caption: Synthetic route to 1-Methylnicotinamide-d4 iodide.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Nicotinamide-d4 | C₆H₂D₄N₂O | 126.15 | 347841-88-7 | ≥98% |

| 1-Methylnicotinamide-d4 iodide | C₇H₅D₄IN₂O | 268.09 | Not available | ≥98% |

| 1-Methylnicotinamide iodide (non-deuterated) | C₇H₉IN₂O | 264.06 | 6456-44-6 | ≥95% |

Experimental Protocol

The following protocol is adapted from the established synthesis of 1-Methylnicotinamide iodide. Researchers should handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials and Reagents

-

Nicotinamide-d4 (≥98% purity)

-

Methyl iodide (CH₃I)

-

Anhydrous Methanol (CH₃OH)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Nicotinamide-d4 in anhydrous methanol.

-

Addition of Methyl Iodide: To the stirred solution, add a molar excess of methyl iodide. A typical molar ratio of nicotinamide-d4 to methyl iodide is 1:1.5.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess methyl iodide are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue, 1-Methylnicotinamide-d4 iodide, can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield a pale yellow crystalline solid.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized 1-Methylnicotinamide-d4 iodide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the position of the methyl group and the absence of the four protons on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product. The expected molecular ion for the cation would be [M]⁺ at m/z corresponding to C₇H₅D₄N₂O⁺.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to a fully characterized final product follows a logical experimental workflow.

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of 1-Methylnicotinamide-d4 iodide is a crucial process for providing researchers with a high-quality internal standard for advanced metabolic and pharmacokinetic studies. The outlined protocol, based on the well-established methylation of the nicotinamide core, offers a reliable method for its preparation. Proper analytical characterization is paramount to ensure the isotopic enrichment and purity of the final product, guaranteeing its suitability for sensitive quantitative applications in drug development and scientific research.

References

1-Methylnicotinamide-d4 iodide chemical properties

An In-depth Technical Guide to 1-Methylnicotinamide-d4 iodide

Introduction

1-Methylnicotinamide-d4 iodide (MNA-d4 iodide) is the deuterated analogue of 1-Methylnicotinamide (1-MNA), a primary, biologically active metabolite of nicotinamide (B372718) (Vitamin B3).[1] Due to the incorporation of four deuterium (B1214612) atoms, MNA-d4 iodide serves as an ideal internal standard for the accurate quantification of endogenous 1-MNA in biological matrices using mass spectrometry-based techniques.[2] Its key advantage lies in its chemical and physical similarity to the unlabeled analyte, ensuring comparable behavior during sample extraction, chromatography, and ionization, while its mass shift allows for distinct detection.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant biological context of 1-Methylnicotinamide-d4 iodide for researchers, scientists, and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 1-Methylnicotinamide-d4 iodide are summarized below. Data for the unlabeled iodide salt is also provided for reference.

Table 1: Chemical Identifiers and Properties

| Property | 1-Methylnicotinamide-d4 iodide | 1-Methylnicotinamide iodide (Unlabeled Reference) |

| Synonyms | 3-Carbamoyl-1-methylpyridinium-d4 iodide[2] | N¹-Methylnicotinamide, 1-MNA, 3-(aminocarbonyl)-1-methyl-pyridinium iodide[1][3] |

| CAS Number | Not specified; 6456-44-6 for unlabeled compound[1][2][4] | 6456-44-6[1][5][4] |

| Molecular Formula | C₇H₅D₄IN₂O[2] | C₇H₉IN₂O[5] |

| Molecular Weight | ~268.11 g/mol | 264.06 g/mol [5], 264.1 g/mol [1] |

| Canonical SMILES | [2H]C1=C(C(N)=O)C([2H])=--INVALID-LINK--C([2H])=C1[2H].[I-][2] | C[N+]1=CC=CC(=C1)C(=O)N.[I-][5] |

Table 2: Physicochemical and Handling Data

| Property | Value |

| Appearance | Solid[1] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/mL)[1] PBS (pH 7.2): Sparingly soluble (1-10 mg/mL)[1] Water: Soluble Ethanol: Low solubility[5] |

| Storage Conditions | Long-term storage at 2°C to 8°C[5] |

| Stability | Stable for at least 4 years under proper storage conditions.[1] |

| Predicted pKa | Strongest Acidic: 12.24 Strongest Basic: -2.2 |

Application in Quantitative Bioanalysis

The primary application of 1-Methylnicotinamide-d4 iodide is as an internal standard (IS) for the quantification of 1-MNA in complex biological samples, such as plasma and urine, via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Quantification of 1-MNA in Plasma

The following diagram illustrates a typical workflow for a bioanalytical method using MNA-d4 iodide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound 1-Methylnicotinamide iodide (FDB022639) - FooDB [foodb.ca]

- 4. 1-Methylnicotinamide Iodide - CAS - 6456-44-6 | Axios Research [axios-research.com]

- 5. 1-Methyl-nicotinamide iodide | 6456-44-6 | FM25888 [biosynth.com]

In-Depth Technical Guide: 1-Methylnicotinamide-d4 Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylnicotinamide-d4 iodide, a deuterated isotopologue of the endogenous metabolite 1-Methylnicotinamide (1-MNA). This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies.

Core Compound Details

1-Methylnicotinamide-d4 iodide is primarily utilized as an internal standard in quantitative mass spectrometry-based bioanalytical methods. Its deuteration provides a distinct mass shift from the endogenous analyte, enabling precise and accurate quantification in complex biological matrices.

Data Presentation: Quantitative and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₅D₄IN₂O | MedChemExpress[1] |

| Molecular Weight | 268.09 g/mol | MedChemExpress[1] |

| CAS Number | A specific CAS number for 1-Methylnicotinamide-d4 iodide is not readily available in public databases. The CAS number for the unlabeled parent compound, 1-Methylnicotinamide iodide, is 6456-44-6 .[2][3][4] This parent CAS number is often used for referencing the deuterated isotopologue. | Multiple Sources |

| Appearance | Light yellow solid | |

| Solubility | Soluble in DMSO and water. | |

| Storage | Store at -20°C for long-term stability. |

Synthesis and Preparation

While a specific, detailed synthesis protocol for 1-Methylnicotinamide-d4 iodide is not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most direct approach involves the methylation of nicotinamide (B372718) using a deuterated methyl source.

A likely synthesis pathway involves the reaction of nicotinamide with deuterated methyl iodide (CD₃I).

Hypothetical Synthesis Workflow

Experimental Protocols and Applications

The primary application of 1-Methylnicotinamide-d4 iodide is as an internal standard for the quantification of endogenous 1-MNA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of 1-MNA in Human Plasma

This protocol is a representative example and may require optimization for specific instrumentation and matrices.

1. Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of 1-Methylnicotinamide-d4 iodide internal standard solution (concentration to be optimized based on endogenous levels).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar 1-MNA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

1-MNA: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

1-Methylnicotinamide-d4 iodide: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The exact m/z values will depend on the fragmentation pattern.

-

-

Instrumentation Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.

-

3. Data Analysis:

-

Quantify the peak area ratio of the analyte (1-MNA) to the internal standard (1-Methylnicotinamide-d4 iodide).

-

Generate a calibration curve using known concentrations of 1-MNA spiked into a surrogate matrix.

-

Determine the concentration of 1-MNA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Bioanalytical Quantification

Biological Significance and Signaling Pathways

1-Methylnicotinamide is a key metabolite of nicotinamide (Vitamin B3) and is involved in several important biological pathways. It is formed from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT).

The NNMT-1-MNA Signaling Pathway

The methylation of nicotinamide to 1-MNA by NNMT is a critical regulatory node in cellular metabolism. This pathway influences NAD⁺ biosynthesis, epigenetic regulation, and the production of signaling molecules.

Key aspects of the pathway include:

-

NAD⁺ Homeostasis: NNMT competes with the salvage pathway of NAD⁺ synthesis for the common substrate nicotinamide. Increased NNMT activity can therefore lead to reduced NAD⁺ levels.

-

Epigenetic Regulation: The NNMT reaction consumes S-adenosylmethionine (SAM), the universal methyl donor. By depleting the SAM pool, NNMT can influence global DNA and histone methylation patterns.

-

Prostacyclin and Nitric Oxide Production: 1-MNA has been shown to stimulate the release of prostacyclin (PGI₂) and nitric oxide (NO), both of which have vasodilatory and anti-thrombotic effects.

Signaling Pathway Diagram

This technical guide provides a foundational understanding of 1-Methylnicotinamide-d4 iodide for its effective application in research and development. For specific applications, further optimization of experimental protocols is recommended.

References

1-Methylnicotinamide (1-MNA): A Technical Guide on the Bioactive Metabolite of Nicotinamide

Abstract

1-Methylnicotinamide (B1211872) (1-MNA) is a primary, endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Historically considered a biologically inert product of niacin metabolism destined for excretion, recent and extensive research has unveiled its role as a pleiotropic signaling molecule with significant therapeutic potential. Synthesized predominantly in the liver by the enzyme nicotinamide N-methyltransferase (NNMT), 1-MNA exerts a wide range of biological activities, including potent anti-inflammatory, anti-thrombotic, and vasoprotective effects. Its mechanisms of action are multifaceted, involving the modulation of crucial pathways such as the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) axis, endothelial nitric oxide synthase (eNOS) activity, and the transcription factors NF-κB and Nrf2. Furthermore, 1-MNA plays a regulatory role in NAD+ metabolism through feedback inhibition of NNMT and enhances the stability of the anti-aging protein SIRT1. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and quantitative effects of 1-MNA, supported by detailed experimental methodologies, for researchers, scientists, and professionals in drug development.

Introduction

Nicotinamide, a form of vitamin B3, is an essential nutrient and a precursor for the synthesis of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is fundamental to cellular metabolism and energy production.[1][2] The metabolic breakdown of nicotinamide results in several metabolites, with 1-methylnicotinamide (1-MNA) being one of the most significant.[3] For many years, the presence of 1-MNA in plasma and urine was primarily used as a biomarker for niacin status.[3] However, this view has been fundamentally challenged by a growing body of evidence demonstrating that 1-MNA is a biologically active molecule with distinct and potent pharmacological properties.[4]

This molecule has been shown to support the health of the vascular endothelium, protect the cardiovascular system, and exhibit strong anti-inflammatory and anti-atherosclerotic properties.[3][5] Its actions are not redundant to its parent compound but are mediated through unique signaling pathways, positioning 1-MNA as a molecule of significant interest for therapeutic development in cardiovascular, metabolic, and inflammatory diseases. This whitepaper aims to consolidate the current technical knowledge on 1-MNA, presenting its core mechanisms, quantitative data from key studies, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism of 1-MNA

1-MNA is an endogenous substance produced during the metabolism of nicotinamide.[5] The primary site of its synthesis is the liver, although the catalyzing enzyme is also found in other tissues, including adipose tissue, kidneys, and muscle.[5]

The biosynthesis is a single-step enzymatic reaction catalyzed by Nicotinamide N-methyltransferase (NNMT) . This enzyme transfers a methyl group from the universal methyl donor S-adenosyl methionine (SAM-e) to the pyridine (B92270) ring of nicotinamide, yielding 1-MNA and S-adenosyl-L-homocysteine (SAH).[5][6]

Once formed, 1-MNA is further metabolized by the enzyme aldehyde oxidase (AOX1) into two primary pyridone derivatives: 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-5-carboxamide (4-PYR), which are then excreted.[3][4][7] This metabolic cascade is a key part of niacin catabolism in humans.

Core Signaling Pathways and Mechanisms of Action

1-MNA's biological effects are mediated through several distinct, yet often interconnected, signaling pathways. Its primary targets appear to be the vascular endothelium and inflammatory cells.

Vascular Endothelial Protection

A hallmark of 1-MNA's activity is its profound protective effect on the vascular endothelium.[3] This is achieved through the modulation of two critical vasodilator and anti-platelet pathways.

1-MNA functions as an endogenous activator of prostacyclin (PGI2) synthesis.[4][5] It upregulates the expression and activity of cyclooxygenase-2 (COX-2), which in turn synthesizes PGI2 from arachidonic acid in endothelial cells. PGI2 is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation.[3][4] This mechanism is central to the anti-thrombotic and anti-inflammatory properties of 1-MNA.[4][8]

In addition to the PGI2 pathway, 1-MNA enhances the bioavailability of nitric oxide (NO), another critical molecule for vascular health.[5][9] It achieves this by regulating the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium.[5] Increased NO production contributes to vasodilation, reduces blood pressure, and prevents platelet aggregation, complementing the effects of PGI2.[5][9]

Anti-inflammatory and Antioxidant Mechanisms

1-MNA demonstrates robust anti-inflammatory and antioxidant effects, which are particularly relevant in chronic conditions like atherosclerosis and metabolic syndrome.

Studies in models of high-fat diet-induced cardiac injury have shown that 1-MNA can suppress inflammation and oxidative stress by modulating key transcription factors.[10][11] It inhibits the NF-κB (nuclear factor kappa B) pathway , a central regulator of the inflammatory response.[10][12] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12]

Concurrently, 1-MNA activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[10][11][12]

Regulation of NAD+ Metabolism and SIRT1 Activity

More recently, 1-MNA has been implicated in the regulation of cellular energy metabolism and longevity pathways through its interaction with its own biosynthetic pathway and its effect on sirtuins.

1-MNA acts as a feedback inhibitor of the NNMT enzyme.[5][13] By inhibiting NNMT, exogenous 1-MNA can preserve the intracellular pool of nicotinamide, making it available for the NAD+ salvage pathway, the primary route for NAD+ synthesis.[5][13] This leads to optimized NAD+ levels.

Furthermore, 1-MNA has been shown to increase the protein expression of Sirtuin 1 (SIRT1) , a key NAD+-dependent deacetylase involved in metabolism, stress resistance, and aging.[14][15] This is not achieved by increasing gene transcription, but by enhancing SIRT1's stability and slowing its proteasomal degradation.[14] This activation of SIRT1 is linked to improved insulin (B600854) sensitivity and other metabolic benefits.[16]

Quantitative Efficacy Data from Preclinical and Clinical Studies

The biological activities of 1-MNA have been quantified in various experimental models, from in vivo animal studies to human clinical trials. The following tables summarize key findings.

Table 1: Preclinical Anti-Thrombotic and Vascular Effects

| Model | Intervention | Dose | Key Outcome(s) | Reference |

|---|---|---|---|---|

| Normotensive Rats (Thrombolysis model) | 1-MNA (IV) | 3-100 mg/kg | Dose-dependent, sustained thrombolytic response. | [4][8] |

| Renovascular Hypertensive Rats (Arterial thrombosis) | 1-MNA (IV) | 3-30 mg/kg | Significant reduction in arterial thrombosis. Effect abrogated by COX-2 inhibitor (rofecoxib). | [8] |

| Hypertriglyceridemic & Diabetic Rats | 1-MNA (oral) | 100 mg/kg/day | Prevented endothelial dysfunction independent of lipid-lowering effects. |[17] |

Table 2: Preclinical Metabolic, Anti-inflammatory, and Cardioprotective Effects in HFD-Induced Obesity

| Model | Intervention | Duration | Key Outcome(s) | Reference |

|---|---|---|---|---|

| C57BL/6J Mice (High-Fat Diet) | 1-MNA (oral) | 18 weeks | Lipids: ↓TG by 14.4%, ↓LDL by 35.5%.Inflammation: ↓TNF-α, IL-1β, IL-6 mRNA by 40-56.2%.Apoptosis: ↓TUNEL positive cells by 55.2%. | [10] |

| H9C2 Cardiomyocytes (Palmitic acid-induced) | 1-MNA | - | Inhibited PA-induced increase in ROS, inflammation, and apoptosis. |[10][11] |

Table 3: Preclinical Effects on Exercise Capacity

| Model | Intervention | Duration | Key Outcome(s) | Reference |

|---|

| Diabetic db/db Mice | 1-MNA (in drinking water) | 4 weeks | Significantly prolonged time to fatigue in endurance exercise test. Improved insulin sensitivity. |[18] |

Table 4: Clinical Effects on Post-COVID-19 Fatigue and Exercise Tolerance

| Population | Intervention | Duration | Key Outcome(s) | Reference |

|---|

| 50 Patients post-COVID-19 | 1-MNA supplementation | 1 month | 6MWT: Mean distance increased by 47m (vs. control).Fatigue: Pts with severe fatigue (FSS ≥ 4) reduced to 20% (vs. 56% in control). |[19][20] |

Key Experimental Methodologies

The following sections provide an overview of the protocols used in seminal studies to investigate the synthesis and biological effects of 1-MNA.

Synthesis and Purification of 1-MNA Chloride

A common laboratory-scale synthesis involves the alkylation of nicotinamide.[4]

-

Reaction: Nicotinamide is dissolved in a solvent such as methanol (B129727). An alkylating agent, typically methyl iodide, is added to the solution. The reaction mixture is stirred, often at room temperature, to allow for the methylation of the pyridine nitrogen.

-

Salt Conversion: The resulting iodide salt is converted to the more stable chloride salt. This is achieved by treating the aqueous solution of the iodide salt with freshly precipitated silver chloride (AgCl). The insoluble silver iodide (AgI) is then removed by filtration.

-

Purification: The crude 1-MNA chloride is purified by repeated recrystallization, commonly from an acetone-methanol mixture, to yield the final, pure product.[4] An industrial manufacturing process involves two main steps: (I) reaction of nicotinamide with gaseous methyl chloride in methanol to obtain crude 1-MNA, and (II) recrystallization of the crude product.[21]

In Vivo Model: High-Fat Diet-Induced Cardiac Injury (Mouse)

This workflow is used to assess the protective effects of 1-MNA against metabolic stress.[10][12]

-

Animal Model: Male C57BL/6J mice are used.

-

Diet and Treatment: Mice are divided into groups: (a) Control (standard diet), (b) High-Fat Diet (HFD), and (c) HFD + 1-MNA. The HFD typically provides ~60% of calories from fat. 1-MNA is administered orally, often at a dose of 100 mg/kg/day, for a period of 12-18 weeks.

-

Endpoint Analysis:

-

Metabolic Parameters: Body weight, plasma triglycerides, total cholesterol, and LDL are measured.

-

Gene Expression Analysis: Heart tissue is harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and Nrf2-target genes (HO-1, NQO-1).

-

Protein Analysis: Western blotting is used to quantify protein levels of key signaling molecules like IκB, Nrf2, and TNF-α.

-

Histology and Apoptosis: Heart tissue sections are prepared for Hematoxylin and Eosin (H&E) staining to assess morphology and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic cells.

-

In Vitro Model: Macrophage Activation Assay

This protocol investigates the direct effect of 1-MNA on immune cells.[22]

-

Cell Isolation: Peritoneal macrophages are harvested from CBA/J mice.

-

Cell Culture and Activation: Macrophages are plated and activated in vitro with lipopolysaccharide (LPS), a potent immune stimulator.

-

Treatment: Activated cells are co-incubated with varying concentrations of 1-MNA or nicotinamide (as a comparator).

-

Mediator Measurement:

-

Cytokines (TNF-α, IL-6): Levels in the cell culture supernatant are measured by ELISA.

-

Nitric Oxide (NO): Measured using the Griess method.

-

Reactive Oxygen Species (ROS): Generation is quantified by luminol-dependent chemiluminescence.

-

Protein Expression: Western blotting is used to measure levels of inducible NO synthase (iNOS) and COX-2.

-

Conclusion and Future Directions

1-Methylnicotinamide has unequivocally transitioned from being considered a simple, inactive metabolite to a validated, pleiotropic signaling molecule with significant therapeutic promise. Its ability to protect the vascular endothelium, suppress inflammation and oxidative stress, and positively modulate NAD+ and SIRT1 pathways places it at the nexus of several key processes underlying cardiovascular and metabolic diseases. The quantitative data from both preclinical and clinical studies are compelling, particularly regarding its anti-thrombotic efficacy and its ability to improve exercise tolerance and reduce fatigue.

For drug development professionals and researchers, 1-MNA represents a compelling candidate for further investigation. Future research should focus on:

-

Elucidating Molecular Targets: Identifying the specific receptors or transporters through which 1-MNA initiates its signaling cascades in endothelial cells.

-

Long-Term Clinical Studies: Conducting larger, long-term clinical trials to confirm its safety and efficacy in chronic conditions such as atherosclerosis, type 2 diabetes, and chronic inflammatory disorders.

-

Pharmacokinetic Optimization: Exploring formulation strategies to optimize the bioavailability and delivery of 1-MNA.

-

Exploring New Indications: Investigating its potential in other age-related diseases where endothelial dysfunction, inflammation, and metabolic decline are key pathological features, such as neurodegenerative disorders.

References

- 1. longevitybox.co.uk [longevitybox.co.uk]

- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1mna.com [1mna.com]

- 4. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 6. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 10. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro [frontiersin.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N1-Methylnicotinamide Improves Hepatic Insulin Sensitivity via Activation of SIRT1 and Inhibition of FOXO1 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]

- 19. Use of 1-MNA to Improve Exercise Tolerance and Fatigue in Patients after COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 22. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to the Function of Deuterated Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including matrix effects, variability in sample extraction, and instrument drift. To counteract these challenges, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard. This technical guide provides an in-depth exploration of the core functions of deuterated internal standards in LC-MS, complete with experimental protocols, quantitative data, and visual workflows to illuminate their critical role in achieving robust and reliable results.

The Core Principle: Isotopic Dilution and Co-elution

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (B1214612) (²H).[1] This subtle yet significant modification allows the internal standard to be distinguished from the analyte by a mass spectrometer due to its higher mass.[1][2] The foundational principle behind their use is isotopic dilution, where a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[1]

Because the deuterated standard shares nearly identical physicochemical properties with the analyte, it experiences the same conditions throughout the analytical process.[1][3] This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer's source, and chromatographic retention time.[1] By co-eluting with the analyte, the deuterated internal standard acts as a reliable proxy, enabling the accurate correction of variations that can occur during sample preparation and analysis.[3][4]

The primary functions of deuterated internal standards in LC-MS are:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major source of inaccuracy in LC-MS.[5] Since the deuterated internal standard co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the same way.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized.[1]

-

Compensation for Extraction Variability: The recovery of an analyte from a complex matrix during sample preparation can be inconsistent. By adding the deuterated internal standard at the beginning of the extraction process, any loss of analyte during this stage will be mirrored by a proportional loss of the internal standard. The analyte-to-internal standard ratio, therefore, remains constant, ensuring that the calculated concentration is unaffected by recovery variations.

-

Correction for Instrument Drift: The performance of an LC-MS system can fluctuate over time due to factors such as changes in the ion source or detector sensitivity.[6] As both the analyte and the deuterated internal standard are measured in the same analytical run, any instrument drift will affect both compounds equally, and the use of their signal ratio cancels out this variability.[6]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Standard Curve Generation

This protocol outlines the preparation of a calibration curve in a biological matrix for the quantification of an analyte using its deuterated internal standard.

Materials:

-

Analyte standard stock solution

-

Deuterated internal standard stock solution

-

Blank biological matrix (e.g., plasma, serum)

-

Appropriate solvents for dilution and reconstitution

Procedure:

-

Prepare Analyte Working Solutions: Serially dilute the analyte stock solution with a suitable solvent to create a series of working solutions at different concentrations.

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.[7] This solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.[7]

-

Prepare Calibration Standards: Spike the appropriate analyte working solutions into the blank biological matrix to create a set of at least six to eight calibration standards at different concentrations.[7]

-

Add Internal Standard: To a fixed volume of each calibration standard, add a fixed volume of the internal standard spiking solution.

-

Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS.

-

Data Processing:

-

Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[7]

-

Calculate the peak area ratio of the analyte to the internal standard.[7]

-

Plot the response ratio of the calibration standards against their known concentrations.[7]

-

Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.[7]

-

Protocol 2: Quantitative Evaluation of Matrix Effects

This protocol is designed to quantitatively assess the degree of ion suppression or enhancement and to determine if the deuterated internal standard effectively compensates for these effects.

Procedure:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., mobile phase).[5]

-

Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[5]

-

Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[5]

-

-

Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

-

Calculate Matrix Factor (MF) and IS-Normalized MF:

-

Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

-

IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

-

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.

-

Protocol 3: Recovery Assessment

This protocol determines the efficiency of the extraction procedure.

Procedure:

-

Use Data from the Matrix Effect Experiment (Sets B and C).

-

Calculate Recovery:

-

Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

-

This calculation should be performed for both the analyte and the deuterated internal standard. Ideally, their recovery values should be similar.

-

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative LC-MS data. The following tables summarize typical performance characteristics from validated methods.

Table 1: LC-MS Method Validation Parameters for Zymostenol using a Deuterated Internal Standard.[8]

| Validation Parameter | Result | Acceptance Criteria (Based on FDA Guidance) |

| Linearity (r²) | 0.9999 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 90.6 ng/mL | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (%) | 105.0% | ± 15% of nominal concentration (± 20% at LLOQ) |

| Precision (Repeatability, %RSD) | 7.5% | ≤ 15% RSD (≤ 20% at LLOQ) |

Table 2: Validation Results for the Quantification of Immunosuppressants using Deuterated Internal Standards.[9]

| Analyte | Linearity Range (ng/mL) | r² | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 | ≥ 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 | ≥ 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 | ≥ 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 | ≥ 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Mycophenolic Acid | 10 - 7500 | ≥ 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

Table 3: Validation Data for Tamoxifen (B1202) and its Metabolites using a Deuterated Internal Standard.[10]

| Analyte | Lower Limit of Quantification (nM) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) |

| Tamoxifen | 5.00 | < 12.0 | < 12.0 | 89.5 - 105.3 |

| N-desmethyl-tamoxifen | 5.00 | < 12.0 | < 12.0 | 89.5 - 105.3 |

| 4-hydroxy-tamoxifen | 0.500 | < 12.0 | < 12.0 | 89.5 - 105.3 |

| Endoxifen | 0.500 | < 12.0 | < 12.0 | 89.5 - 105.3 |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative LC-MS analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development and clinical research. Their ability to mimic the behavior of the analyte of interest allows for effective compensation of matrix effects, extraction variability, and instrument drift. A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation as outlined in this guide, empowers researchers to generate high-quality, reliable data that can withstand the scrutiny of regulatory bodies and advance scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic and Health Properties of 1-Methylnicotinamide (1-MNA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3), has emerged as a molecule of significant interest in the fields of therapeutics and health. Initially considered an inactive byproduct, recent scientific evidence has illuminated its diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic and health-promoting properties of 1-MNA, focusing on its mechanisms of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the potential of 1-MNA as a novel therapeutic agent.

Introduction to 1-MNA

1-MNA is a quaternary pyridinium (B92312) cation formed from the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT).[1] It is a naturally occurring substance in the human body, primarily synthesized in the liver, and is also found in small amounts in certain foods like Wakame seaweed and green tea.[1] While historically used as a biomarker for niacin status, contemporary research has unveiled its active role in various physiological processes, demonstrating anti-inflammatory, anti-thrombotic, and vasoprotective effects.[2][3]

Mechanisms of Action

The therapeutic effects of 1-MNA are multi-faceted, stemming from its influence on several key biological pathways.

Modulation of Endothelial Function

A primary mechanism of 1-MNA is its ability to enhance vascular endothelial function. It stimulates the production and release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, through the upregulation of cyclooxygenase-2 (COX-2).[4] This action contributes to its anti-thrombotic and anti-inflammatory properties.[4] Furthermore, 1-MNA improves the bioavailability of nitric oxide (NO), a critical molecule for vasodilation, by regulating the activity of endothelial nitric oxide synthase (eNOS).[2]

Regulation of NAD+ Metabolism and SIRT1 Activation

1-MNA is an inhibitor of nicotinamide N-methyltransferase (NNMT).[2] By inhibiting NNMT, 1-MNA can influence the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammals.[2] This regulation can lead to optimized NAD+ levels. NAD+ is an essential coenzyme for sirtuins, a class of proteins involved in cellular metabolism, stress resistance, and aging. Notably, 1-MNA has been shown to enhance the stability of SIRT1, a key sirtuin with roles in metabolic health and longevity.[1][5]

Anti-inflammatory and Antioxidant Effects

1-MNA exhibits significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It also exerts antioxidant effects by upregulating the Nrf2 pathway, a master regulator of the antioxidant response, leading to increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on 1-MNA.

Table 1: Preclinical Efficacy of 1-MNA in Animal Models

| Model | Species | 1-MNA Dose | Duration | Key Findings | Reference |

| Hypertriglyceridemia | Rat | 100 mg/kg/day (p.o.) | 4 weeks | Triglycerides: ↓ from 4.25 to 2.22 mmol/L | [2][8] |

| Streptozotocin-Induced Diabetes | Rat | 100 mg/kg/day (p.o.) | 8 weeks | Fasting Glucose: Significantly lowered; Preserved NO-dependent vasodilation | [2][7] |

| High-Fat Diet-Induced Cardiac Injury | Mouse | 100 mg/kg/day (p.o.) | 18 weeks | TNF-α (mRNA): ↓ by ~50.9%; IL-1β (mRNA): ↓ by ~40%; IL-6 (mRNA): ↓ by ~56.2% | [6] |

| Thrombolysis | Rat | 3-100 mg/kg (i.v.) | Acute | Dose-dependent thrombolytic response | [4] |

Table 2: Clinical Studies on 1-MNA

| Study Population | Number of Participants | 1-MNA Dose | Duration | Key Findings | Reference |

| Post-COVID-19 Fatigue | 50 | Not specified, supplementation | 1 month | 6-Minute Walk Test: Mean distance increased by 47 meters in the 1-MNA group; Severe Fatigue (FSS ≥ 4): Reduced from 56% to 20% in the 1-MNA group | [2] |

| Hypertriglyceridemia or Mixed Hyperlipidemia (NCT00519714) | ~195 | 30 mg or 90 mg (t.i.d.) | 12 weeks | Primary Outcome: Percent change in fasting serum triglycerides from baseline to end of study (Results not publicly available) | [1] |

Table 3: In Vitro Activity of 1-MNA

| Assay | System | Parameter | Value | Reference |

| NNMT Inhibition | Human recombinant NNMT | IC50 | 9.0 ± 0.6 µM | [4] |

| Palmitic Acid-Induced Oxidative Stress | H9C2 cardiomyoblasts | ROS Production | ↓ by 65.1% | [6] |

| Palmitic Acid-Induced Inflammation | H9C2 cardiomyoblasts | TNF-α (mRNA): ↓ by 48.4%; IL-1β (mRNA): ↓ by 34.5%; IL-6 (mRNA): ↓ by 42% | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to 1-MNA research.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on 1-MNA.

Preclinical Animal Models

-

High-Fructose Diet-Induced Hypertriglyceridemia in Rats:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Diet: A diet rich in fructose (B13574) (typically 60-66% of total calories) is provided for a period of 4 to 12 weeks to induce hypertriglyceridemia.[2][9]

-

1-MNA Administration: 1-MNA is typically administered orally (e.g., 100 mg/kg/day) for a specified duration of the study.[2]

-

Outcome Measures: Blood samples are collected to measure plasma triglyceride, cholesterol, and glucose levels. Endothelial function is assessed ex vivo in isolated aortic rings by measuring acetylcholine-induced vasodilation.[2]

-

-

Streptozotocin (STZ)-Induced Diabetes in Rats:

-

Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-70 mg/kg) is administered to induce type 1 diabetes.[2] Blood glucose levels are monitored to confirm the diabetic state (typically >16 mmol/L).

-

1-MNA Treatment: 1-MNA is administered, often orally in drinking water (e.g., 100 mg/kg/day), for several weeks.[2]

-

Assessments: Fasting and non-fasting blood glucose, HbA1c, and lipid profiles are measured. Endothelial function is evaluated in isolated blood vessels.[2]

-

Clinical Trial Methodologies

-

Post-COVID-19 Fatigue Study:

-

Study Design: A randomized, controlled study.

-

Participants: Patients who have recovered from symptomatic COVID-19 and experience persistent fatigue and limited exercise tolerance.

-

Intervention: Supplementation with 1-MNA for one month.[2]

-

Primary Endpoints:

-

-

Lipid-Regulating Effects Study (NCT00519714):

-

Design: A randomized, double-blind, placebo-controlled, dose-ranging, multi-center study.[1]

-

Population: Men and women with hypertriglyceridemia (TG > 200 mg/dL) or mixed hyperlipidemia.[1]

-

Intervention: Placebo, 30 mg 1-MNA, or 90 mg 1-MNA administered three times daily for twelve weeks.[1]

-

Primary Outcome: Percent change in fasting serum triglycerides from baseline.[1]

-

Secondary Outcomes: Percent change in total cholesterol, LDL-C, VLDL-C, HDL-C, and other lipid parameters.[1]

-

In Vitro Assays

-

NNMT Inhibition Assay:

-

Principle: A fluorometric assay that measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is enzymatically converted to homocysteine, which is detected by a fluorescent probe. Inhibition of NNMT results in a decreased fluorescent signal.

-

Procedure:

-

Recombinant human NNMT enzyme is incubated with the substrate nicotinamide and the methyl donor S-adenosyl-L-methionine (SAM).

-

Test compounds, including 1-MNA as a control inhibitor, are added at various concentrations.

-

The reaction is coupled to an enzymatic system that converts the product SAH to a detectable signal.

-

Fluorescence is measured to determine the extent of NNMT inhibition and calculate the IC50 value.

-

-

-

Measurement of 6-keto-PGF1α (Prostacyclin Metabolite):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Principle (ELISA): A competitive immunoassay where 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α for binding to a limited number of antibody sites on a microplate. The amount of bound enzyme is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

-

Sample Preparation: Plasma or other biological fluids may require extraction and purification steps prior to the assay.

-

Detection: A substrate is added to produce a colored product, and the absorbance is measured spectrophotometrically.

-

Conclusion and Future Directions

1-MNA is a promising endogenous molecule with a wide range of therapeutic and health-promoting properties. Its mechanisms of action, centered on improving endothelial function, modulating NAD+ metabolism, and exerting anti-inflammatory and antioxidant effects, position it as a potential candidate for the prevention and treatment of cardiovascular diseases, metabolic disorders, and inflammatory conditions.

While preclinical data are robust and early clinical findings are encouraging, further large-scale, well-controlled clinical trials are necessary to fully elucidate the efficacy and safety of 1-MNA in various human diseases. Future research should also focus on optimizing dosing regimens, exploring potential synergistic effects with other therapeutic agents, and further unraveling the intricate molecular pathways through which 1-MNA exerts its beneficial effects. The continued investigation of this fascinating molecule holds great promise for the development of novel therapeutic strategies to improve human health.

References

- 1. 1mna.com [1mna.com]

- 2. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 3. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]

- 4. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openheart.bmj.com [openheart.bmj.com]

- 6. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methylnicotinamide (1-MNA) inhibits the activation of the NLRP3 inflammasome in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-Methylnicotinamide-d4 Iodide for Advanced Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Methylnicotinamide-d4 iodide (1-MNA-d4), a critical tool for researchers in metabolic studies. It details the compound's role in biological pathways, its application as an internal standard, and comprehensive protocols for its use in quantitative analysis.

Introduction: The Role of 1-MNA and its Deuterated Analog

1-Methylnicotinamide (B1211872) (1-MNA) is a key metabolite in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2] It is produced in the liver and other tissues through the action of the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.[1] NNMT and its product, 1-MNA, are emerging as significant regulators in metabolic health and disease, with links to metabolic syndrome, obesity, diabetes, and cancer.[3][4][5]

1-Methylnicotinamide-d4 (1-MNA-d4) iodide is a stable isotope-labeled (SIL) version of 1-MNA. The four deuterium (B1214612) atoms (d4) give it a distinct, higher molecular weight without altering its chemical properties. This makes it an ideal internal standard for quantitative mass spectrometry-based studies.[6] When added to a biological sample, 1-MNA-d4 co-elutes with the endogenous, unlabeled (d0) 1-MNA but is detected at a different mass-to-charge ratio (m/z). This allows for precise correction of variability that can occur during sample preparation and analysis, ensuring highly accurate and reproducible quantification of endogenous 1-MNA.[7][8]

Core Application: Isotope Dilution Mass Spectrometry

The primary application of 1-MNA-d4 iodide is in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for quantifying small molecules in complex biological matrices like plasma, urine, and tissue lysates.

The workflow involves:

-

Sample Collection: Obtaining the biological matrix of interest.

-

Sample Preparation: Extracting the analytes and removing interfering substances (e.g., proteins).

-

Internal Standard Spiking: Adding a known quantity of 1-MNA-d4 to all samples, calibrators, and quality controls.

-

LC-MS/MS Analysis: Separating the analyte from other molecules via liquid chromatography and detecting both 1-MNA and 1-MNA-d4 using a tandem mass spectrometer.

-

Quantification: Calculating the ratio of the endogenous 1-MNA peak area to the 1-MNA-d4 peak area. This ratio is used to determine the concentration of 1-MNA in the original sample by referencing a calibration curve.

This process corrects for analyte loss during extraction and mitigates matrix effects that can suppress or enhance the analyte signal during ionization.[8]

Key Metabolic Pathway: Nicotinamide Methylation

1-MNA is a central component of the pathway that regulates nicotinamide and NAD+ levels. The enzyme NNMT transfers a methyl group from S-adenosyl methionine (SAM) to nicotinamide, producing 1-MNA and S-adenosyl-L-homocysteine (SAH).[3][4] This reaction is a critical node in cellular metabolism, influencing NAD+ availability for redox reactions and sirtuin activity.[9][10] Elevated NNMT expression is observed in certain metabolic diseases, making it a key therapeutic target.[3][4]

Caption: The Nicotinamide N-methyltransferase (NNMT) metabolic pathway.

Experimental Protocols

Protocol: Quantification of 1-MNA in Human Serum/Plasma

This protocol outlines a typical LC-MS/MS method for measuring 1-MNA concentrations in serum or plasma samples.

1. Materials and Reagents:

-

Human serum/plasma

-

1-Methylnicotinamide (analyte standard)

-

1-Methylnicotinamide-d4 iodide (internal standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-MNA and 1-MNA-d4 in ultrapure water.

-

Calibration Standards: Serially dilute the 1-MNA stock solution to create calibration standards ranging from 2.5 to 80 ng/mL.[11]

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of 1-MNA-d4 in a 50:50 ACN:water mixture.

3. Sample Preparation (Protein Precipitation): [11][12]

-

Pipette 50 µL of serum/plasma, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in ACN to each tube. This step precipitates proteins and adds the IS.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 100 µL of the supernatant to an LC-MS autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Parameters:

-

LC System: A UHPLC system capable of gradient elution.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reverse-phase column is suitable. For example, a Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm) can be used.[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

| Parameter | Value | Reference |

| Mobile Phase A | 0.1% Formic Acid in Water | [12] |

| Mobile Phase B | Acetonitrile | [12] |

| Flow Rate | 0.3 mL/min (example) | |

| Injection Volume | 5 µL | |

| Ionization Mode | Positive Electrospray (ESI+) | [12] |

| Capillary Voltage | 3.5 kV (example) | |

| Source Temperature | 150 °C (example) | |

| Desolvation Temp | 400 °C (example) |

5. Mass Spectrometry Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 1-Methylnicotinamide (1-MNA) | 137.1 | 94.1 | [11][12] |

| 1-Methylnicotinamide-d4 (IS) | 141.1 (approx.) | 98.1 (approx.) | Calculated |

Note: The exact m/z for 1-MNA-d4 may vary slightly based on the position of the deuterium labels. The product ion corresponds to the loss of the carbamoyl (B1232498) group.

Experimental Workflow Diagram

Caption: LC-MS/MS sample preparation and analysis workflow.

Applications in Drug Development and Research

The accurate measurement of 1-MNA provides valuable insights for therapeutic development and understanding disease pathology.

-

Target Engagement Biomarker: For drugs designed to inhibit NNMT, measuring changes in 1-MNA levels in plasma or urine can serve as a direct pharmacodynamic biomarker, confirming that the drug is engaging its target in vivo.

-

Disease Stratification: Basal levels of 1-MNA may correlate with disease states.[13] Quantifying 1-MNA can help stratify patient populations in clinical trials or identify individuals with metabolic disturbances.[14]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding how a drug affects the 1-MNA pathway over time is crucial for PK/PD modeling and dose selection.

-

Renal Transporter Studies: 1-MNA is a known substrate for renal transporters like organic cation transporters (OCTs).[13] Its clearance can be used as an endogenous probe to assess drug-drug interactions that involve these transporters.[13]

Caption: Research applications of quantitative 1-MNA analysis.

Conclusion

1-Methylnicotinamide-d4 iodide is an indispensable tool for modern metabolic research. By enabling highly accurate quantification of endogenous 1-MNA via isotope dilution mass spectrometry, it empowers researchers to investigate the role of the NNMT pathway in health and disease, accelerate the development of novel therapeutics targeting this pathway, and deepen the understanding of complex metabolic regulation.

References

- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 2. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]